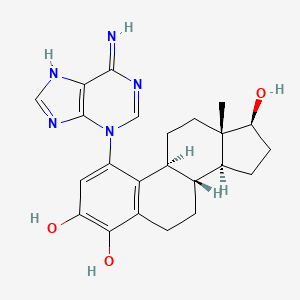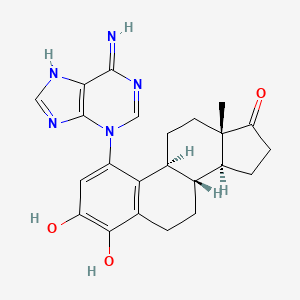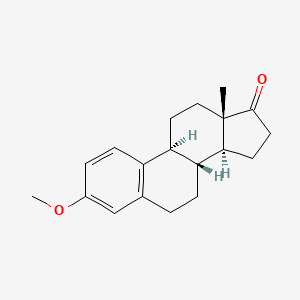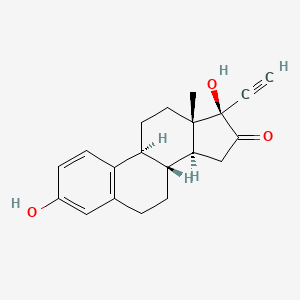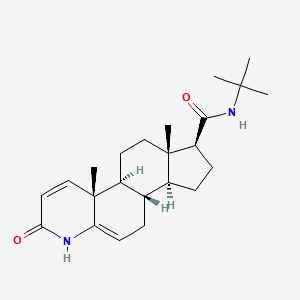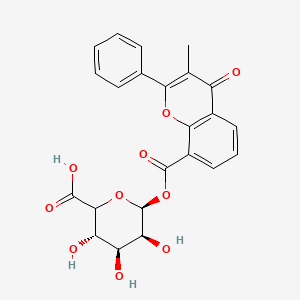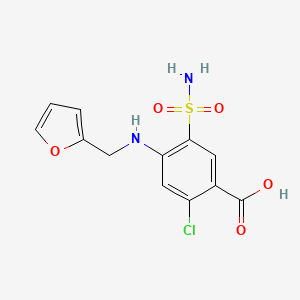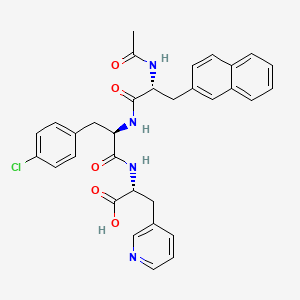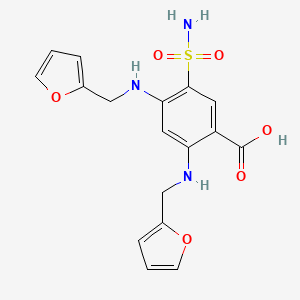
Iopamidol Impurity E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iopamidol Impurity E, also known as (1S)-2-[[3,5-bis[[2-hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate, is a chemical compound with the molecular formula C19H24I3N3O9 and a molecular weight of 819.1 g/mol . It is an impurity found in Iopamidol, a nonionic, low-osmolar iodinated contrast agent used in medical imaging.
Vorbereitungsmethoden
The preparation of Iopamidol Impurity E involves synthetic routes that typically include high-performance liquid chromatography (HPLC) for separation and purification. The process begins with the development of a reversed-phase separation method for the analysis of Iopamidol. Key parameters such as stationary phase, column temperature, and sample loading capacity are optimized to achieve high purity and recovery rates . Industrial production methods may involve similar chromatographic techniques to ensure the removal of impurities and obtain high-purity this compound.
Analyse Chemischer Reaktionen
Iopamidol Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Iopamidol Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in Iopamidol.
Biology: It may be used in studies related to the biological effects of iodinated compounds.
Medicine: As an impurity in Iopamidol, it is relevant in the quality control and safety assessment of contrast agents used in medical imaging.
Industry: It is used in the pharmaceutical industry for the development and validation of analytical methods.
Wirkmechanismus
The mechanism of action of Iopamidol Impurity E is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence in Iopamidol necessitates thorough analysis to ensure the safety and efficacy of the contrast agent. The molecular targets and pathways involved would be similar to those of Iopamidol, which acts as a contrast agent by enhancing the visibility of internal structures in imaging procedures.
Vergleich Mit ähnlichen Verbindungen
Iopamidol Impurity E can be compared with other impurities found in Iopamidol, such as:
Iopamidol Impurity A: 5-Amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.
Iopamidol Impurity H: 4-Chloro-N,N′-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(2-hydroxypropanoyl)amino)2,6-diiodobenzene-1,3-dicarboxamide.
These impurities differ in their chemical structure and properties, which can affect their behavior and interactions in various applications. This compound is unique due to its specific molecular structure and the presence of three iodine atoms, which contribute to its distinct characteristics.
Eigenschaften
CAS-Nummer |
60166-92-9 |
|---|---|
Molekularformel |
C19H24I3N3O9 |
Molekulargewicht |
819.1 g/mol |
IUPAC-Name |
[(2S)-1-[3,5-bis(1,3-dihydroxypropan-2-ylcarbamoyl)-2,4,6-triiodoanilino]-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C19H24I3N3O9/c1-7(34-8(2)30)17(31)25-16-14(21)11(18(32)23-9(3-26)4-27)13(20)12(15(16)22)19(33)24-10(5-28)6-29/h7,9-10,26-29H,3-6H2,1-2H3,(H,23,32)(H,24,33)(H,25,31)/t7-/m0/s1 |
InChI-Schlüssel |
QQRCHDDLZAECOQ-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)OC(=O)C |
Kanonische SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)OC(=O)C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-N,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


